molecular formula C20H36N4O4 B12719742 1,4-Butanediamine adipate cyclic dimer CAS No. 74059-38-4

1,4-Butanediamine adipate cyclic dimer

Cat. No.: B12719742
CAS No.: 74059-38-4
M. Wt: 396.5 g/mol
InChI Key: GXBYASUKQIELCE-UHFFFAOYSA-N
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Description

1,4-Butanediamine adipate cyclic dimer is a cyclic compound formed via condensation between adipic acid (hexanedioic acid) and 1,4-butanediamine. This structure incorporates both ester and amide linkages, creating a rigid, thermally stable cyclic framework. The compound is synthesized through polycondensation reactions, often involving diols or diamines, as described in aliphatic copoly(ester amide)s research . Key characteristics include:

  • Molecular structure: Cyclic dimerization results in intramolecular hydrogen bonding between amide groups, enhancing crystallinity and thermal resistance.
  • Applications: Used in biodegradable polymers, biomedical materials, and specialty coatings due to its balance of mechanical strength and degradability.

Properties

CAS No.

74059-38-4

Molecular Formula

C20H36N4O4

Molecular Weight

396.5 g/mol

IUPAC Name

1,6,13,18-tetrazacyclotetracosane-7,12,19,24-tetrone

InChI

InChI=1S/C20H36N4O4/c25-17-9-1-2-10-18(26)22-14-7-8-16-24-20(28)12-4-3-11-19(27)23-15-6-5-13-21-17/h1-16H2,(H,21,25)(H,22,26)(H,23,27)(H,24,28)

InChI Key

GXBYASUKQIELCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NCCCCNC(=O)CCCCC(=O)NCCCCNC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine adipate cyclic dimer can be synthesized through a polycondensation reaction involving 1,4-butanediamine and adipic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the cyclic dimer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polycondensation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine adipate cyclic dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,4-Butanediamine adipate cyclic dimer has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-butanediamine adipate cyclic dimer involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their behavior and properties. These interactions are crucial in its applications in polymer chemistry and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-butanediamine adipate cyclic dimer with structurally or functionally related compounds:

Compound Name Key Structural Features Melting Point (°C) Thermal Stability Solubility Applications
This compound Cyclic dimer with amide/ester linkages ~120–150 (estimated) High (amide H-bonding) Moderate in polar solvents Biodegradable polymers, drug delivery
Polybutylene adipate Linear polyester (ester linkages) 54 Moderate Soluble in chlorinated solvents Thermoplastics, packaging
Adipamide Linear diamide (amide linkages) ~210–220 Moderate Poor in water Intermediate in polymer synthesis
1,4-Butanediamine dihydrochloride Salt of 1,4-butanediamine with HCl >250 (decomposes) Low (hygroscopic) Highly water-soluble Biochemical research
N,N'-Diethyl-1,4-butanediamine Alkylated diamine (ethyl substituents) N/A Low Soluble in organic solvents Surfactants, corrosion inhibitors

Structural and Functional Differences

  • Cyclic vs. Linear Architecture : The cyclic dimer’s ring structure imparts rigidity and reduces chain mobility compared to linear analogs like polybutylene adipate, leading to higher melting points and crystallinity .
  • Hydrogen Bonding : Amide groups in the cyclic dimer enable strong intermolecular hydrogen bonds, absent in ester-based compounds like polybutylene adipate. This enhances thermal stability (decomposition >250°C vs. 172.7°C flash point for polybutylene adipate) .
  • Reactivity : The cyclic dimer’s amide groups are less reactive than primary amines in 1,4-butanediamine dihydrochloride, reducing hygroscopicity and improving handling .

Thermal and Mechanical Properties

  • Thermal Stability : The cyclic dimer outperforms linear polyesters (e.g., polybutylene adipate) due to hydrogen-bonded crystalline regions. X-ray diffraction confirms ordered molecular arrangements in high-amide-content copolymers .
  • Mechanical Strength : Compared to adipamide, the cyclic dimer’s ester linkages provide flexibility while maintaining tensile strength, making it suitable for biomedical scaffolds .

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